molecular formula C23H18N2O2S2 B2394817 4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide CAS No. 922584-50-7

4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2394817
CAS No.: 922584-50-7
M. Wt: 418.53
InChI Key: PCAHZGOYLOHOSO-UHFFFAOYSA-N
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Description

4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide group, and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic conditions.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.

    Attachment of the Benzamide Group: The benzamide group can be attached via an amide coupling reaction, often using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its thiazole moiety.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-1,3-thiazol-2-ol: Similar thiazole structure but with a methoxy group instead of a methylthio group.

    4-(4-fluorophenyl)-1,3-thiazol-2-ol: Contains a fluorine atom instead of a phenoxyphenyl group.

    4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetonitrile: Similar thiazole structure with an acetonitrile group.

Uniqueness

4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is unique due to the combination of its methylthio group, phenoxyphenyl moiety, and benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-(Methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a compound belonging to the thiazole family, which is noted for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a phenoxyphenyl moiety, and a methylthio group that contribute to its unique chemical properties. The presence of these functional groups enhances lipophilicity and may influence interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It has the potential to interact with various receptors, modulating their activity and affecting downstream signaling pathways.
  • Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through intrinsic pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)TBD
This compoundA549 (Lung Cancer)TBD

Note: TBD indicates that specific IC50 values are yet to be determined in available studies.

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties. The methylthio group in particular may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that compounds with thiazole rings exhibit cytotoxic effects against human cancer cell lines. For example, compounds targeting EGFR and HER-2 showed promising results in inhibiting cell proliferation in breast cancer models .
  • Molecular Docking Studies : Computational studies have suggested that this compound could effectively bind to specific protein targets involved in cancer progression. This binding affinity correlates with observed biological activity in vitro .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring significantly impact their anticancer potency and selectivity towards different cancer types .

Properties

IUPAC Name

4-methylsulfanyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S2/c1-28-20-13-9-17(10-14-20)22(26)25-23-24-21(15-29-23)16-7-11-19(12-8-16)27-18-5-3-2-4-6-18/h2-15H,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAHZGOYLOHOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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